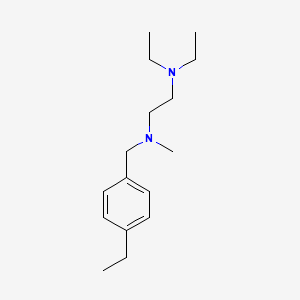
N,N'-di-tert-butylphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-di-tert-butylphthalamide (DBP) is a cyclic diamide that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBP is a versatile compound that has been used in a variety of applications, including as a solvent, a ligand, and a reagent. In
Aplicaciones Científicas De Investigación
N,N'-di-tert-butylphthalamide has been used in a variety of scientific research applications, including as a solvent for the synthesis of metal complexes, as a ligand for the preparation of chiral catalysts, and as a reagent for the determination of trace amounts of metals in environmental samples. N,N'-di-tert-butylphthalamide has also been used as a coating material for the preparation of sensors and as a molecular probe for the detection of biological molecules.
Mecanismo De Acción
The mechanism of action of N,N'-di-tert-butylphthalamide is not well understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. N,N'-di-tert-butylphthalamide has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
N,N'-di-tert-butylphthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N,N'-di-tert-butylphthalamide has also been shown to have antitumor properties, which may be due to its ability to induce apoptosis in cancer cells. In addition, N,N'-di-tert-butylphthalamide has been shown to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-di-tert-butylphthalamide has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, N,N'-di-tert-butylphthalamide has some limitations. It is toxic and should be handled with care. In addition, it can interfere with some analytical techniques, such as mass spectrometry, due to its ability to form stable complexes with metal ions.
Direcciones Futuras
There are several future directions for research involving N,N'-di-tert-butylphthalamide. One area of research is the development of new synthetic methods for N,N'-di-tert-butylphthalamide that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of N,N'-di-tert-butylphthalamide, particularly in the treatment of cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N,N'-di-tert-butylphthalamide and its interactions with biological molecules.
Métodos De Síntesis
N,N'-di-tert-butylphthalamide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with tert-butylamine in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to N,N'-di-tert-butylphthalamide by the addition of tert-butylamine. Another method involves the reaction of phthalic anhydride with tert-butylamine in the presence of a solvent such as acetic anhydride or acetonitrile.
Propiedades
IUPAC Name |
1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZBBOTNUOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di-tert-butylphthalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)


![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)


![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)